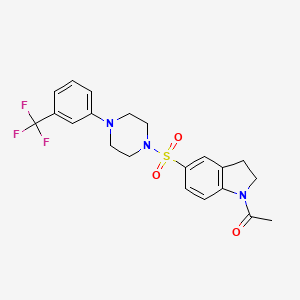

LpxH-IN-AZ1

Description

BenchChem offers high-quality LpxH-IN-AZ1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LpxH-IN-AZ1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTCXCIMCOKGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The role of LpxH in bacterial viability and pathogenesis

An In-depth Technical Guide on the Role of LpxH in Bacterial Viability and Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health, necessitating the exploration of novel therapeutic targets. The lipopolysaccharide (LPS) biosynthesis pathway, essential for the integrity of the bacterial outer membrane, offers a wealth of such targets. This technical guide focuses on UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH), a critical enzyme in the Raetz pathway of lipid A biosynthesis. LpxH catalyzes the fourth, committed step in this pathway and is indispensable for the viability of the majority of Gram-negative pathogens. Its inhibition not only halts the production of the vital lipid A molecule but also leads to the accumulation of toxic precursor metabolites, creating a dual mechanism of bacterial killing. This document provides a comprehensive overview of LpxH's function, its role in bacterial survival and disease, detailed experimental protocols for its study, and quantitative data on its inhibition, establishing LpxH as a premier target for the next generation of antibiotics.

Introduction: The Gram-Negative Challenge and the Lipid A Pathway

Gram-negative bacteria are characterized by an asymmetric outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS). This LPS layer serves as a robust protective barrier, shielding the bacterium from harsh environmental conditions and a wide range of antibiotics. The membrane-anchoring component of LPS is a glycolipid known as lipid A, which also functions as a potent endotoxin, triggering the host immune response during infection.

The biosynthesis of lipid A occurs via the highly conserved Raetz pathway, which involves nine enzymatic steps in Escherichia coli. The constitutive nature of this pathway makes its enzymes essential for the viability and pathogenesis of most Gram-negative bacteria. Consequently, these enzymes, particularly those with no human homolog, are attractive targets for the development of novel antibiotics.

The Raetz Pathway for Lipid A Biosynthesis

The Raetz pathway synthesizes Kdo₂-lipid A, the minimal structure required for the viability of most Gram-negative bacteria. The pathway begins in the cytoplasm and continues at the cytoplasmic face of the inner membrane.

Figure 1: The Raetz Pathway of Lipid A Biosynthesis in E. coli.

The first six enzymes of this pathway (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) are essential for bacterial viability.[1] LpxH, highlighted in red, catalyzes the fourth step: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and UMP.[2] This is a critical membrane-associated step in the pathway.

LpxH: The Gatekeeper of Lipid A Production

Function and Mechanism

LpxH is a peripheral membrane enzyme belonging to the calcineurin-like phosphoesterase (CLP) superfamily.[2][3] It functions as a pyrophosphatase, specifically hydrolyzing the pyrophosphate bond of UDP-DAGn. The reaction proceeds via the attack of a water molecule on the α-phosphate of the substrate, yielding Lipid X and UMP.[4]

Structural and biochemical studies have revealed that LpxH contains a di-manganese (Mn²⁺) cluster in its active site, which is crucial for catalysis. The enzyme's activity is stimulated over 600-fold in the presence of Mn²⁺.[2] This metal cluster activates the water molecule for nucleophilic attack. While LpxH is found in approximately 70% of Gram-negative bacteria, including most major pathogens, other functional orthologs such as LpxI (α-proteobacteria) and LpxG (Chlamydiae) catalyze the same step in other species, though they are structurally and mechanistically distinct.

Role in Bacterial Viability

The essentiality of LpxH for bacterial growth has been confirmed through genetic studies. Temperature-sensitive mutants of lpxH in Pseudomonas aeruginosa are non-viable at the restrictive temperature, exhibiting an abnormal oval-shaped morphology instead of the typical rod shape. Similarly, regulated expression strains of Acinetobacter baumannii demonstrate that depletion of LpxH leads to a significant loss of viability.

The lethality of LpxH inhibition is twofold:

-

Cessation of Lipid A Synthesis: Without LpxH, the downstream production of lipid A halts, preventing the formation and maintenance of the outer membrane.

-

Toxic Intermediate Accumulation: Inhibition of LpxH causes the upstream substrate, UDP-DAGn, to accumulate in the inner membrane. This accumulation is toxic, distorting the inner membrane and contributing to cell death. This provides a secondary killing mechanism that is not observed with inhibitors of early-stage enzymes like LpxC.

Figure 2: Logical pathway of LpxH inhibition leading to cell death.

Role in Pathogenesis

By being essential for the synthesis of lipid A, LpxH is indirectly crucial for bacterial pathogenesis. The LPS molecule, anchored by lipid A, is a primary virulence factor. It protects the bacterium from complement-mediated killing and phagocytosis and is the principal mediator of septic shock during systemic infections. Without a functional LpxH, Gram-negative bacteria cannot produce LPS, rendering them significantly less virulent and more susceptible to the host immune system.

LpxH as a Therapeutic Target

The essential nature of LpxH, its conservation among key pathogens, and the dual killing mechanism associated with its inhibition make it an exceptionally promising target for novel antibiotics.

LpxH Inhibitors

Significant progress has been made in discovering and optimizing small-molecule inhibitors of LpxH. The first reported inhibitor was a sulfonyl piperazine compound, AZ1 , discovered by AstraZeneca. While potent against the enzyme in vitro, AZ1 showed weak activity against wild-type bacteria, primarily due to poor permeability and susceptibility to efflux pumps.

Subsequent research has focused on improving the potency and pharmacokinetic properties of this chemical scaffold. Structure-aided design has led to the development of analogs like JH-LPH-33 and JH-LPH-107 , which exhibit significantly enhanced enzymatic inhibition and potent bactericidal activity against wild-type Enterobacterales, including Klebsiella pneumoniae and E. coli.

Quantitative Data on LpxH Inhibition

The following tables summarize key quantitative data for prominent LpxH inhibitors from published literature.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference(s) |

|---|---|---|---|---|

| AZ1 | K. pneumoniae LpxH | 0.36 | ~145 | , |

| E. coli LpxH | 0.14 | - | ||

| JH-LPH-28 | K. pneumoniae LpxH | 0.11 | - | |

| E. coli LpxH | 0.083 | - | ||

| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | ~10 | , |

| E. coli LpxH | 0.046 | - | ||

| JH-LPH-106 | K. pneumoniae LpxH | 0.000044 (44 pM) | 0.02 | |

| E. coli LpxH | 0.000058 (58 pM) | 0.02 | ||

| JH-LPH-107 | K. pneumoniae LpxH | 0.00013 (130 pM) | 0.05 |

| | E. coli LpxH | 0.00013 (130 pM) | 0.05 | |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| AZ1 | K. pneumoniae (ATCC 10031) | >64 | |

| E. coli (ΔtolC) | 0.25 | ||

| JH-LPH-28 | K. pneumoniae (ATCC 10031) | 2.8 | |

| JH-LPH-33 | K. pneumoniae (ATCC 10031) | 1.6 | |

| JH-LPH-107 | K. pneumoniae (ATCC 10031) | 0.19 |

| | E. coli (ATCC 25922) | 0.38 | |

Table 3: Spontaneous Resistance Frequency

| Compound | Bacterial Strain | Frequency at 4x MIC | Frequency at 8x MIC | Reference(s) |

|---|---|---|---|---|

| JH-LPH-107 | K. pneumoniae 10031 | 2.0–2.5 × 10⁻⁹ | 0.9–1.4 × 10⁻⁹ |

| | E. coli 25922 | 2.0–2.5 × 10⁻⁹ | 0.9–1.4 × 10⁻⁹ | |

Experimental Protocols

Detailed and reproducible methodologies are paramount for advancing research and development. The following sections provide protocols for key experiments used in the study of LpxH.

LpxH Protein Expression and Purification

This protocol is adapted from methods used for K. pneumoniae LpxH.

-

Transformation: Transform BL21(DE3) E. coli cells with a pET-based expression vector containing the lpxH gene with an N-terminal His-tag.

-

Culture Growth: Grow transformed cells in LB medium at 37°C until the OD₆₀₀ reaches 0.5-0.6.

-

Induction: Induce protein expression with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) for 3-4 hours at 30°C.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elution: Elute LpxH using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis/Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and concentrate the protein.

-

Purity Check: Assess protein purity by SDS-PAGE.

In Vitro LpxH Activity Assay (LpxE-Coupled)

This non-radioactive, colorimetric assay measures LpxH activity by detecting the inorganic phosphate released from its product, Lipid X, by a coupling enzyme, LpxE.

-

Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, and 1 mM DTT.

-

Inhibitor Addition: Add the desired concentration of the LpxH inhibitor (dissolved in DMSO, final concentration typically ≤10%) to the reaction wells.

-

Enzyme/Substrate Addition: In separate tubes, pre-incubate the LpxH enzyme (e.g., 10 ng/mL) and the substrate UDP-DAGn (e.g., 100 µM) in the reaction buffer.

-

Initiate Reaction: Start the reaction by mixing the enzyme and substrate solutions. Incubate at 30°C or 37°C for a set time (e.g., 20 minutes).

-

Quench LpxH Reaction: Stop the LpxH reaction by adding EDTA to a final concentration of 5 mM.

-

LpxE Coupling Reaction: Add purified LpxE enzyme to the quenched mixture to hydrolyze Lipid X, releasing inorganic phosphate. Incubate at 37°C for 30 minutes.

-

Phosphate Detection: Add a malachite green reagent to the wells. After a 15-20 minute color development period, measure the absorbance at ~620-650 nm.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor (DMSO) control. Determine IC₅₀ values by fitting the dose-response data to a suitable equation.

Figure 3: Experimental workflow for the LpxE-coupled LpxH activity assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a bacterial inoculum standardized to ~5 x 10⁵ CFU/mL from a fresh overnight culture.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

LpxH stands out as a high-value, clinically unexploited target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. Its essential role in lipid A synthesis, coupled with the toxic accumulation of intermediates upon its inhibition, provides a powerful, multi-faceted mechanism for bacterial killing. The recent development of potent, bactericidal LpxH inhibitors with in vivo efficacy demonstrates the tractability of this target.

Future work should focus on:

-

Optimizing Pharmacokinetics: Enhancing the drug-like properties of lead compounds to improve their efficacy and safety profiles in vivo.

-

Overcoming Resistance: Understanding potential resistance mechanisms and designing inhibitors that can evade them.

-

Expanding Spectrum: Investigating the activity of LpxH inhibitors against a broader range of clinically relevant Gram-negative pathogens.

The continued exploration of LpxH and its inhibitors represents a promising frontier in the urgent battle against antimicrobial resistance.

References

- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Screening and Identification of LpxH-IN-AZ1: A Foundational LpxH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial discovery, screening, and characterization of LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is an essential enzyme in the Raetz pathway for lipid A biosynthesis in the majority of Gram-negative bacteria. Its inhibition presents a promising strategy for developing new antibiotics against multidrug-resistant pathogens. AZ1, a sulfonyl piperazine compound, was first identified by AstraZeneca through a high-throughput phenotypic screen and has since served as a foundational scaffold for the development of more potent LpxH inhibitors.[1][2][3][4]

Initial Discovery: High-Throughput Phenotypic Screening

LpxH-IN-AZ1 was discovered through a functional, high-throughput screening campaign designed to identify compounds with antibacterial activity against Gram-negative bacteria.[4] This phenotypic approach, which assesses the overall effect of a compound on bacterial viability rather than its interaction with a specific target, led to the identification of the sulfonyl piperazine scaffold as a promising starting point for a new class of antibiotics.[4] Subsequent studies confirmed that the target of AZ1 is the LpxH enzyme.[5]

Mechanism of Action: Targeting the Lipid A Pathway

LpxH catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis, a crucial process for forming the outer membrane of Gram-negative bacteria.[5][6] The enzyme cleaves the pyrophosphate group of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacyl-GlcN-1-P (lipid X) and UMP.[6][7]

The inhibition of LpxH offers a dual mechanism of bacterial killing. Firstly, it halts the biosynthesis of lipid A, which is essential for the integrity and functionality of the bacterial outer membrane.[1][3] Secondly, it leads to the accumulation of toxic lipid A intermediates in the inner membrane, causing distortion and contributing to an independent mechanism of cell death.[1][3][4][6] This multifaceted attack makes LpxH a highly attractive target for novel antibiotic development.[4][6]

Biochemical and Antibacterial Activity

Initial characterization of AZ1 revealed its inhibitory potential against LpxH from specific Enterobacterales species, alongside modest antibacterial activity, particularly against strains with compromised outer membranes.

Table 1: In Vitro LpxH Inhibition by LpxH-IN-AZ1

| Target Enzyme | Bacterial Species | IC₅₀ (µM) | Citation(s) |

|---|---|---|---|

| LpxH | Klebsiella pneumoniae | 0.36 | [8] |

| LpxH | Escherichia coli | 0.14 | [8] |

| LpxH | Escherichia coli | 0.147 ± 0.002 | [9] |

| LpxH | Haemophilus influenzae | No inhibition at 100 µM | [4] |

| LpxH | Pseudomonas aeruginosa | No inhibition at 100 µM |[4] |

Table 2: Antibacterial Activity (MIC) of LpxH-IN-AZ1

| Bacterial Strain | Genotype / Characteristic | MIC (µg/mL) | Citation(s) |

|---|---|---|---|

| Klebsiella pneumoniae | Wild-Type | >64 | [6] |

| K. pneumoniae and E. coli | Wild-Type | Modest/Weak Activity | [6][7] |

| E. coli | Efflux pump deletion (ΔtolC) | Active | [6] |

| E. coli | Compromised outer membrane (yhjD*ΔkdtA) | Active |[6][7] |

Structural Basis of LpxH Inhibition

To understand the molecular interactions between AZ1 and its target, the crystal structure of Klebsiella pneumoniae LpxH in complex with AZ1 was determined at a resolution of 2.3 Å.[1][3] The structure revealed that AZ1 does not bind to the enzyme's active site.[6] Instead, it fits securely into an L-shaped acyl chain-binding chamber.[4][10]

Key binding features include:

-

The indoline ring is situated adjacent to the active site.[4][10]

-

The central sulfonyl group adopts a distinct sharp kink.[4][10]

-

The N-CF₃-phenyl substituted piperazine group extends toward the far side of the binding chamber.[4][10]

Intriguingly, solution NMR studies revealed that LpxH-bound AZ1 exists in two distinct conformations, a major form (84.5%) and a minor form (15.5%).[8] This "cryptic" second conformation, invisible in the crystal structure, suggests significant ligand dynamics and provided crucial information for designing subsequent, more potent analogs like JH-LPH-33.[1][4]

Key Experimental Protocols

The characterization of AZ1 relied on several key experimental methodologies.

An enzyme-coupled, non-radioactive assay was developed for the robust evaluation of LpxH inhibitors.[9]

-

LpxH Reaction: The LpxH enzyme is incubated with its substrate, UDP-DAGn, in the presence of varying concentrations of the inhibitor (e.g., AZ1). The reaction produces lipid X and UMP.

-

Coupled LpxE Reaction: The Aquifex aeolicus lipid A 1-phosphatase, LpxE, is added to the reaction. LpxE quantitatively removes the 1-phosphate from the lipid X product, releasing inorganic phosphate (Pi).[9]

-

Colorimetric Detection: The amount of released Pi is quantified using a colorimetric malachite green assay. The absorbance is measured, which is proportional to the LpxH activity.[9]

-

IC₅₀ Determination: A dose-response curve is generated by plotting LpxH activity against inhibitor concentration, from which the IC₅₀ value is calculated.[9] For accurate determination with AZ1, the protocol was adjusted to include 10% DMSO.[9]

The antibacterial activity of AZ1 was determined using the broth microdilution method, following protocols adapted from the Clinical and Laboratory Standards Institute (CLSI).[1][3]

-

Preparation: Bacterial cultures are grown overnight and then diluted to a standardized optical density (e.g., OD₆₀₀ of 0.006) in cation-adjusted Mueller-Hinton broth.[1][3]

-

Incubation: The diluted bacterial suspension is added to 96-well plates containing serial dilutions of the inhibitor compound.[1][3]

-

Growth: The plates are incubated at 37°C for 18-22 hours.[1][3]

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][3] A viability indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to aid visualization.[1]

The three-dimensional structure of the LpxH-AZ1 complex was determined through X-ray crystallography.

-

Crystallization: The purified K. pneumoniae LpxH protein was co-crystallized with AZ1.

-

Data Collection: The resulting crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected, typically at a synchrotron source like the Advanced Light Source (ALS).[1][3]

-

Structure Determination: The diffraction pattern was used to calculate an electron density map, into which the atomic model of the protein-ligand complex was built and refined to yield the final structure.[1]

Conclusion

The identification of LpxH-IN-AZ1 marked a significant milestone in the pursuit of novel antibiotics against Gram-negative bacteria. While AZ1 itself possesses only modest antibacterial potency, its discovery validated LpxH as a druggable target. The detailed biochemical and structural characterization of the LpxH-AZ1 interaction provided a critical foundation, establishing a clear pharmacophore and revealing opportunities for structure-based drug design.[9] The insights gained from the initial screening and analysis of AZ1, particularly regarding its binding mode and ligand dynamics, have been instrumental in the subsequent development of second-generation inhibitors with dramatically improved potency and antibacterial activity.[2][7]

References

- 1. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. sites.duke.edu [sites.duke.edu]

- 10. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

LpxH-IN-AZ1 Target Validation in Multidrug-Resistant Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health, necessitating the discovery and development of novel antibiotics with new mechanisms of action. A promising and clinically unexploited target is the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH), a crucial component of the lipid A biosynthetic pathway (the Raetz pathway). Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria, and its disruption leads to bacterial cell death. The inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[1][2]

LpxH-IN-AZ1 (also referred to as AZ1) is a novel sulfonyl piperazine inhibitor of LpxH, first identified by AstraZeneca through a high-throughput phenotypic screen.[3][4] This compound and its subsequently developed analogs have demonstrated potent activity against a range of Gram-negative pathogens, including clinically relevant multidrug-resistant strains. This technical guide provides an in-depth overview of the target validation of LpxH-IN-AZ1 and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathway and experimental workflows.

Data Presentation: In Vitro Activity of LpxH Inhibitors

The following tables summarize the in vitro inhibitory and antibacterial activity of LpxH-IN-AZ1 (AZ1) and its more potent analogs against key Gram-negative bacteria.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| AZ1 | K. pneumoniae LpxH | 360 | ~145 | [4][5] |

| E. coli LpxH | 140 | - | [6] | |

| JH-LPH-33 | K. pneumoniae LpxH | 26 | ~10 | [5][6] |

| JH-LPH-86 | K. pneumoniae LpxH | 85 | - | [4] |

| JH-LPH-90 | K. pneumoniae LpxH | 112 | - | [4] |

| JH-LPH-106 | E. coli LpxH | 2.2 | 0.02-0.05 | [3][4] |

| K. pneumoniae LpxH | - | 0.02-0.05 | [3] | |

| JH-LPH-107 | E. coli LpxH | 3.5 | 0.02-0.05 | [3][4] |

| K. pneumoniae LpxH | - | 0.02-0.05 | [3] | |

| EBL-3647 | E. coli LpxH | - | 1.7-2.6 | [3][4] |

| EBL-3599 | E. coli LpxH | - | 1.7-2.6 | [3][4] |

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| AZ1 | K. pneumoniae (Wild-Type) | >64 | [5] |

| JH-LPH-33 | K. pneumoniae (Wild-Type) | 1.6 | [5] |

| JH-LPH-50 | E. coli (Wild-Type) | 0.5-2 | [7] |

| K. pneumoniae (Wild-Type) | 0.5-2 | [7] | |

| JH-LPH-107 | K. pneumoniae 10031 | - | [3] |

| E. coli 25922 | - | [3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures (grown overnight)

-

LpxH inhibitor stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)

-

-

Procedure:

-

Dilute overnight bacterial cultures in CAMHB to an optical density at 600 nm (OD600) of 0.006.[7][8] The final medium should contain 7% DMSO to ensure inhibitor solubility.[3][8]

-

Prepare serial dilutions of the LpxH inhibitor in the 96-well plates.

-

Inoculate each well with the diluted bacterial culture.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 3 hours.[7]

-

The MIC is defined as the lowest concentration of the inhibitor that prevents visible bacterial growth.

-

LpxH Enzymatic Activity Assay (LpxE-Coupled Assay)

This assay measures the enzymatic activity of LpxH and the inhibitory potential of test compounds.

-

Materials:

-

Procedure:

-

Prepare two reaction mixtures. Mixture 1 contains the reaction buffer with 200 µM UDP-DAGn. Mixture 2 contains the reaction buffer with LpxH enzyme (10-20 ng/mL) and a 2x concentration of the inhibitor.[7][8]

-

Pre-incubate both mixtures separately at 37°C for 10 minutes.[8]

-

To initiate the reaction, mix equal volumes of Mixture 1 and Mixture 2. The final reaction will contain 100 µM substrate, 5-10 ng/mL enzyme, and the desired 1x inhibitor concentration.

-

The activity of LpxH is determined by measuring the release of UMP, often coupled to a secondary enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Time-Kill Kinetics Assay

This assay determines whether an antibiotic is bactericidal or bacteriostatic.

-

Procedure:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Expose the bacteria to the LpxH inhibitor at various concentrations (e.g., 1x, 4x, 8x MIC).

-

At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on antibiotic-free agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum. For example, JH-LPH-107 was found to be bactericidal against K. pneumoniae 10031, reducing viability by over 1000-fold within 6 hours.[3]

-

Spontaneous Resistance Mutation Frequency Assay

This assay assesses the propensity of bacteria to develop resistance to the antibiotic.

-

Procedure:

-

Grow several independent bacterial colonies overnight in antibiotic-free medium.[3][4]

-

Concentrate the cultures by centrifugation and resuspension in a smaller volume.[3][4]

-

Plate a high density of the concentrated bacterial culture (e.g., 109-1010 CFU) onto agar plates containing the LpxH inhibitor at concentrations of 4x and 8x the MIC.[3][4]

-

Incubate the plates for 48-72 hours.

-

The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of plated bacteria. For JH-LPH-107, the spontaneous resistance mutation frequency was low, in the range of 2.0–2.5 × 10-9 at 4x MIC and 0.9–1.4 × 10-9 at 8x MIC.[3][4]

-

Mandatory Visualizations

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis

Caption: The Raetz Pathway for Lipid A Biosynthesis and LpxH Inhibition.

Experimental Workflow: Target Validation of LpxH Inhibitors

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of the LpxH-IN-AZ1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of the interaction between the UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) and its inhibitor, AZ1. LpxH is a critical enzyme in the lipid A biosynthesis pathway of most Gram-negative bacteria, making it a compelling target for the development of novel antibiotics.[1][2][3] The discovery of AZ1, a sulfonyl piperazine compound, has paved the way for targeted drug design against this essential bacterial enzyme.[1][4][5] This document details the quantitative aspects of this interaction, the experimental methodologies employed for its characterization, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The interaction between LpxH and AZ1, along with its more potent derivatives like JH-LPH-33, has been quantified through various enzymatic and microbiological assays. The following tables summarize the key inhibitory constants and minimum inhibitory concentrations (MICs) reported in the literature.

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Source |

| AZ1 | K. pneumoniae LpxH | 0.36 | 145 | [1][6] |

| E. coli LpxH | 0.14 | - | [6] | |

| JH-LPH-28 | K. pneumoniae LpxH | 0.11 | - | [6] |

| E. coli LpxH | 0.083 | - | [6] | |

| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | ~10 | [1][6] |

| E. coli LpxH | 0.046 | - | [6] | |

| JH-LPH-92 | K. pneumoniae LpxH | 0.0046 | - | [7] |

| JH-LPH-97 | K. pneumoniae LpxH | 0.0076 | - | [7] |

| JH-LPH-106 | K. pneumoniae LpxH | 0.000044 | 0.02-0.05 | [8] |

| E. coli LpxH | 0.000058 | 0.02-0.05 | [8] | |

| JH-LPH-107 | K. pneumoniae LpxH | 0.00013 | 0.02-0.05 | [8] |

| E. coli LpxH | 0.00013 | 0.02-0.05 | [8] |

Table 1: In Vitro Inhibition of LpxH by AZ1 and its Analogs. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the potency of an inhibitor. Lower values indicate stronger inhibition. The KM of K. pneumoniae LpxH for its substrate UDP-DAGn was determined to be 68.1 µM, and for E. coli LpxH, it was 61.7 µM.[6][7]

| Compound | Organism | MIC (µg/mL) | Notes | Source |

| AZ1 | K. pneumoniae (WT) | >64 | Weak to modest activity | [1] |

| E. coli (ΔtolC) | - | Noticeable activity | [4] | |

| E. coli (yhjD*ΔkdtA) | - | Noticeable activity | [4] | |

| JH-LPH-33 | K. pneumoniae (WT) | 1.6 | >40-fold improvement over AZ1 | [1] |

| E. coli (WT) | >64 | Activity observed with PMBN | [1] | |

| JH-LPH-106 | K. pneumoniae (WT) | - | Potent activity | [9] |

| E. coli (WT) | - | Potent activity | [9] | |

| JH-LPH-107 | K. pneumoniae (WT) | - | Potent activity | [9] |

| E. coli (WT) | - | Potent activity | [9] |

Table 2: Minimum Inhibitory Concentrations (MIC) of AZ1 and its Analogs. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. WT denotes wild-type strains. Efflux pump deficient (ΔtolC) and outer membrane compromised (yhjD*ΔkdtA) strains of E. coli show increased susceptibility. Polymyxin B nonapeptide (PMBN) is an outer membrane permeabilizer.

Signaling Pathway and Mechanism of Action

LpxH is a key enzyme in the Raetz pathway for lipid A biosynthesis, which is essential for the formation of the outer membrane in most Gram-negative bacteria.[1][10] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[4][11] Inhibition of LpxH disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately cell death.[1][2]

Figure 1: The Raetz Pathway of Lipid A Biosynthesis.

Structural studies have revealed that AZ1 binds to the L-shaped acyl chain-binding chamber of LpxH.[5][12] This binding is non-covalent and involves a significant number of van der Waals interactions with hydrophobic residues.[1] A cation-π stacking interaction between the indoline ring of AZ1 and a arginine residue (R80 in K. pneumoniae LpxH) is also observed.[1] Additionally, hydrogen bonds are formed between the N-acetyl group and a asparagine residue (N79) and between the sulfonamide group and other residues (R157 and W46).[1]

Figure 2: Logical Relationship of AZ1 Binding to LpxH.

Experimental Protocols

The biochemical characterization of the LpxH-IN-AZ1 interaction relies on several key experimental techniques.

LpxH Enzymatic Activity Assay (LpxE-Coupled)

A continuous, coupled enzymatic assay is frequently used to determine LpxH activity and inhibition.[6] This assay links the production of UMP by LpxH to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

-

LpxH reaction: LpxH converts UDP-DAGn to Lipid X and UMP.

-

Coupling reactions:

-

Nucleoside diphosphate kinase (NDPK) converts UMP and ATP to UDP and ADP.

-

Pyruvate kinase (PK) converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.

-

Lactate dehydrogenase (LDH) converts pyruvate and NADH to lactate and NAD+.

-

-

Detection: The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, DTT, ATP, PEP, NADH, and the coupling enzymes (NDPK, PK, LDH).[6]

-

Add the LpxH enzyme and the inhibitor (e.g., AZ1) at desired concentrations to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, UDP-DAGn.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (v₀) and the velocity in the presence of the inhibitor (vᵢ).

-

Determine the IC₅₀ value by fitting the dose-response curve of vᵢ/v₀ versus inhibitor concentration.[6]

Figure 3: Experimental Workflow for LpxH Inhibition Assay.

X-ray Crystallography

Determining the co-crystal structure of LpxH in complex with AZ1 provides atomic-level insights into the binding mode of the inhibitor.

Protocol:

-

Overexpress and purify the LpxH protein.

-

Co-crystallize the purified LpxH with AZ1 by mixing the protein and inhibitor and setting up crystallization trials using various precipitant solutions.

-

Harvest the crystals and cryo-protect them.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement.

-

Refine the structure and model the inhibitor into the electron density map.

-

Analyze the protein-inhibitor interactions.

The crystal structure of K. pneumoniae LpxH in complex with AZ1 has been solved at a resolution of 2.26 Å.[4]

Solution NMR Spectroscopy

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study the dynamic nature of the LpxH-AZ1 interaction in solution.

Protocol:

-

Prepare a sample of purified LpxH.

-

Acquire a baseline NMR spectrum of the protein.

-

Titrate in the inhibitor (AZ1) and acquire a series of NMR spectra at different inhibitor concentrations.

-

For compounds containing fluorine, such as AZ1, ¹⁹F NMR is particularly useful.

-

Analyze the changes in the NMR signals (e.g., chemical shift perturbations, appearance of new signals) to characterize the binding event and identify different conformational states of the bound inhibitor.

¹⁹F NMR studies have revealed that AZ1 binds to LpxH in two distinct conformations in solution, a major and a minor state.[1][4][6] This observation of a "cryptic ligand envelope" has been instrumental in the design of more potent analogs like JH-LPH-33.[1][4]

Conclusion

The biochemical characterization of the LpxH-IN-AZ1 interaction has provided a solid foundation for the structure-based design of a new class of antibiotics targeting Gram-negative bacteria. The quantitative data demonstrate the high potency of AZ1 and its derivatives. The detailed experimental protocols outlined in this guide, including enzymatic assays, X-ray crystallography, and NMR spectroscopy, are crucial for the continued development and optimization of LpxH inhibitors. The visualization of the Raetz pathway and the inhibitor binding mechanism further aids in understanding the therapeutic potential of targeting this essential bacterial enzyme.

References

- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent developments in the gram-negative bacterial UDP-2,3-diacylglucosamine hydrolase (LpxH) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacophore of Sulfonyl Piperazine LpxH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to public health, necessitating the discovery of novel antibiotics that act on new molecular targets.[1] One of the most promising targets is the UDP-2,3-diacylglucosamine pyrophosphatase LpxH, an essential enzyme in the lipid A biosynthetic pathway.[1][2] Lipid A is a critical component of the lipopolysaccharides that make up the outer membrane of Gram-negative bacteria.[1][3] Inhibition of LpxH not only disrupts the formation of this protective barrier but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of cell killing.[1][4]

A breakthrough in this area was the discovery of a sulfonyl piperazine compound, known as AZ1, which demonstrated inhibitory activity against LpxH.[5][6] This discovery has spurred extensive research into this class of compounds, leading to a detailed understanding of their structure-activity relationship (SAR) and the development of a pharmacophore model to guide the design of more potent inhibitors.[1][7]

The LpxH-Catalyzed Step in the Raetz Pathway

LpxH is a metalloenzyme containing a di-manganese cluster in its active site, which is crucial for its catalytic activity.[6][8] It catalyzes the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP. This is a committed step in the Raetz pathway, the conserved biosynthetic route for lipid A.[6][7]

Caption: The role of LpxH in the Raetz pathway of lipid A biosynthesis.

Pharmacophore Model of Sulfonyl Piperazine LpxH Inhibitors

Analysis of the structure-activity relationships of active and inactive analogs of the initial hit, AZ1, led to the generation of a statistically significant pharmacophore model.[7] This model, designated AHHRR , encapsulates the key chemical features required for potent LpxH inhibition.[7]

-

A (Hydrogen-Bond Acceptor): One hydrogen-bond acceptor.

-

H (Hydrophobic): Two hydrophobic groups.

-

R (Aromatic Ring): Two aromatic rings.

The core sulfonyl piperazine scaffold maps to these features, with the carbonyl group of the N-acetyl indoline moiety acting as the hydrogen-bond acceptor, and the piperazine and indoline rings contributing to the hydrophobic character.[7] The two aromatic systems are the N-acetyl indoline and the substituted phenyl ring.[7]

Caption: The AHHRR pharmacophore model for sulfonyl piperazine LpxH inhibitors.

Structure-Activity Relationship (SAR)

Systematic modification of the lead compound AZ1 has provided crucial insights into the SAR of this inhibitor class. The AZ1 structure is modular, consisting of a trifluoromethyl-substituted phenyl ring, a central sulfonyl piperazine linker, and an N-acetyl indoline group.[7][9]

Phenyl Ring Modifications

The nature of the substituent on the phenyl ring significantly impacts inhibitory activity.

-

Hydrophobicity is Key: Analogs with hydrophobic substituents on the phenyl ring, such as a meta-bromo group (JH-LPH-06), showed the strongest inhibition.[7][9]

-

Polar Groups are Detrimental: The introduction of polar functional groups, like phenol (JH-LPH-10) or benzoic acid (JH-LPH-12), resulted in inactive compounds.[9] This suggests the phenyl ring binds in a hydrophobic pocket of the enzyme.[9]

-

Heteroaromatic Rings: Replacing the phenyl ring with pyridine can significantly boost LpxH inhibition, with ortho-substituted pyridinyl compounds showing particular promise.[3][10]

| Compound | Phenyl Ring Moiety | % Inhibition of E. coli LpxH (at 1 µM) |

| AZ1 | m-Trifluoromethylphenyl | ~50% |

| JH-LPH-06 | m-Bromophenyl | 74%[7][9] |

| JH-LPH-25 | m-Iodophenyl | ~55%[7] |

| JH-LPH-10 | m-Hydroxyphenyl | Inactive[9] |

| JH-LPH-12 | m-Carboxyphenyl | Inactive[9] |

N-Acetyl Indoline Group Modifications

The N-acetyl indoline portion of the molecule also plays a critical role in binding.

-

Indoline Ring: Replacing the indoline ring with a less constrained aniline (JH-LPH-15) was detrimental to activity, highlighting the importance of the bicyclic ring system for proper orientation in the binding pocket.[9]

-

N-Acyl Chain Extension: Extending the N-acyl chain can lead to interactions with a previously untapped polar pocket near the di-manganese cluster in the active site, as seen with analog JH-LPH-41.[2][11]

-

Metal Chelation: Incorporating a hydroxamic acid, a known manganese-chelating group, at the end of the N-acyl chain was hypothesized to enhance potency by directly interacting with the enzyme's catalytic metal ions.[6][8] This strategy proved successful, with compounds like JH-LPH-45 and JH-LPH-50 showing significantly improved potency through chelation of the di-manganese cluster.[8]

| Compound | Moiety Modification | Kᵢ (nM) vs. KpLpxH | Key Feature |

| JH-LPH-33 (2) | Aniline core | 10[8] | Potent analog |

| JH-LPH-41 (3) | Extended N-acyl chain | - | Reaches polar pocket[8] |

| JH-LPH-45 (8) | Indoline core + hydroxamate | 7.3[8] | Di-manganese chelation |

| JH-LPH-50 (13) | Extended linker + hydroxamate | 3.1[8] | Di-manganese chelation |

Optimized Inhibitors and Enhanced Potency

Structural insights from the co-crystal structure of Klebsiella pneumoniae LpxH with AZ1, combined with SAR data, have guided the rational design of second-generation inhibitors with significantly enhanced potency.[2][5][11]

Caption: Workflow for the development of potent LpxH inhibitors.

Compounds like JH-LPH-33, which features a chloro-substitution, and JH-LPH-107, which incorporates a pyridinyl ring and an N-methyl-N-phenyl-methanesulfonamide moiety, exhibit nanomolar to picomolar inhibitory constants and potent activity against wild-type Enterobacterales.[3][5][10]

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) |

| AZ1 (1) | K. pneumoniae LpxH | 0.36[5] | - |

| AZ1 (1) | E. coli LpxH | 0.14[5] | - |

| JH-LPH-28 | K. pneumoniae LpxH | 0.11[5] | - |

| JH-LPH-28 | E. coli LpxH | 0.083[5] | - |

| JH-LPH-33 (2) | K. pneumoniae LpxH | 0.026[5] | 10[8] |

| JH-LPH-106 | E. coli / K. pneu. LpxH | - | 0.02 - 0.05[4][10] |

| JH-LPH-107 | E. coli / K. pneu. LpxH | - | 0.02 - 0.05[4][10] |

| EBL-3647 | E. coli / K. pneu. LpxH | - | 1.7 - 2.6[4][10] |

| EBL-3599 | E. coli / K. pneu. LpxH | - | 1.7 - 2.6[4][10] |

Experimental Protocols

LpxE-Coupled Malachite Green Assay for LpxH Activity

To overcome the limitations of the traditional ³²P-radioautographic assay, a robust, nonradioactive, coupled colorimetric assay was developed for high-throughput screening.[7][9]

Principle:

-

LpxH hydrolyzes UDP-DAGn to produce Lipid X and UMP.

-

A second enzyme, the lipid A 1-phosphatase LpxE from Aquifex aeolicus, quantitatively removes the 1-phosphate from Lipid X.

-

The released inorganic phosphate is quantified using a colorimetric malachite green assay.[7][9]

Caption: Workflow of the LpxE-coupled malachite green LpxH activity assay.

Detailed Methodology: The assay is typically performed by preparing two reaction mixtures that are pre-incubated at 37°C before being combined to initiate the reaction.[5][8]

-

Mixture 1 (Substrate Mix):

-

Buffer: 20 mM Tris-HCl (pH 8.0)

-

Additives: 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO

-

Substrate: 200 µM UDP-DAGn

-

-

Mixture 2 (Enzyme/Inhibitor Mix):

-

Contains the same buffer and additives as Mixture 1.

-

Enzyme: LpxH (e.g., 10-20 ng/mL)

-

Inhibitor: Desired concentration of the test compound.

-

Equal volumes of the two mixtures are combined. The final reaction solution contains 100 µM substrate, the final concentration of the enzyme, and the inhibitor.[8] The reaction is stopped, and the malachite green reagent is added to detect the released phosphate. Dose-response curves are generated to determine IC₅₀ values.[5] The mode of inhibition can be determined by measuring IC₅₀ values at different substrate concentrations.[5] For competitive inhibitors, the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation or the relation: IC₅₀ = Kᵢ * (1 + [S]/Kₘ).[4][5]

Minimum Inhibitory Concentration (MIC) Assay

The antibiotic activity of the compounds is assessed by determining the MIC.

Principle: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.[8][12]

Detailed Methodology:

-

Preparation: Overnight bacterial cultures (e.g., E. coli, K. pneumoniae) are diluted in cation-adjusted Mueller-Hinton medium to a standard optical density (e.g., OD₆₀₀ of 0.006).[8]

-

Incubation: The diluted culture is added to the wells of a 96-well plate containing serial dilutions of the inhibitor compounds.[12]

-

Growth: The plates are incubated at 37°C for 18-22 hours.[8]

-

Viability Assessment: Following incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8] Living cells reduce the yellow MTT to purple formazan.

-

Readout: The results are quantified by measuring the absorbance at 570 nm. The MIC is determined as the lowest inhibitor concentration that shows no bacterial growth.[8]

Conclusion

The sulfonyl piperazine scaffold represents a highly promising class of inhibitors targeting LpxH, a crucial enzyme in Gram-negative bacteria. Through a combination of systematic SAR studies, modern enzymatic assays, and structure-based drug design, the initial hit compound AZ1 has been developed into a series of highly potent inhibitors with significant antibiotic activity. The established pharmacophore model and the detailed understanding of inhibitor-enzyme interactions provide a robust framework for the future development of novel antibiotics to combat multidrug-resistant pathogens.[2][11] The successful strategy of incorporating metal-chelating moieties demonstrates a powerful approach to enhancing potency against this metalloenzyme target.[8]

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.duke.edu [sites.duke.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]

- 12. researchgate.net [researchgate.net]

Crystal Structure of Klebsiella pneumoniae LpxH in Complex with AZ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of Klebsiella pneumoniae LpxH in complex with the inhibitor AZ1. LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase, is a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, making it a promising target for novel antibiotics. The structural and biochemical data presented herein offer valuable insights for the rational design of next-generation LpxH inhibitors.

Introduction to LpxH and the Inhibitor AZ1

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The Raetz pathway of lipid A biosynthesis is essential for the viability of these pathogens, and its enzymes are attractive targets for new antimicrobial agents. LpxH catalyzes the fourth step in this pathway, the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP.

AZ1 is a sulfonyl piperazine compound identified as a potent inhibitor of LpxH.[1][2] Elucidation of the crystal structure of K. pneumoniae LpxH in complex with AZ1 has been a pivotal step in understanding the molecular basis of its inhibitory activity and has paved the way for the structure-guided design of more potent analogs.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of AZ1 and its derivatives with K. pneumoniae LpxH.

Table 1: Crystallographic Data for K. pneumoniae LpxH in Complex with AZ1

| Parameter | Value | Reference |

| PDB ID | 6PH8 | [4] |

| Resolution (Å) | 2.26 | [3][4] |

| Space Group | P2₁2₁2₁ | [4] |

| Unit Cell Dimensions (a, b, c in Å) | 55.3, 78.9, 131.4 | [4] |

| R-work / R-free | 0.198 / 0.235 | [4] |

Table 2: Biochemical and Biophysical Data for AZ1 and Derivatives against K. pneumoniae LpxH

| Compound | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| AZ1 | 0.36 | ~145 | [1][3] |

| JH-LPH-33 | - | ~10 | [3] |

Structural Insights into the LpxH-AZ1 Complex

The crystal structure of K. pneumoniae LpxH in complex with AZ1, resolved at 2.26 Å, reveals that the inhibitor binds snugly within the L-shaped acyl-chain-binding chamber of the enzyme.[3][4][5] This chamber is normally occupied by the acyl chains of the substrate, UDP-DAGn.

Key interactions between AZ1 and LpxH include:

-

Hydrogen Bonds: The N-acetyl group of AZ1 forms hydrogen bonds with the side chain of N79, while the sulfonamide group interacts with the side chain of R157 and the backbone amide of W46.[3]

-

Cation-π Stacking: A classic parallel cation-π stacking interaction is observed between the indoline ring of AZ1 and the guanidinium group of R80.[3]

-

Van der Waals Interactions: A significant number of van der Waals contacts are established between AZ1 and the surrounding hydrophobic residues of the binding chamber.[3]

Notably, AZ1 does not occupy the active site where the dimanganese cluster is located, suggesting a competitive inhibition mechanism with respect to the lipid substrate.[3][5]

The Raetz Pathway and the Role of LpxH

The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the position of LpxH.

Experimental Protocols

Protein Expression and Purification of K. pneumoniae LpxH

A detailed workflow for obtaining purified LpxH for crystallization is outlined below.

Detailed Steps:

-

Cloning: The gene encoding K. pneumoniae LpxH was cloned into a modified pET21b vector, which appends a C-terminal TEV protease cleavage site and a His₁₀ tag for purification.[4]

-

Expression: The expression vector was transformed into E. coli BL21(DE3) STAR™ cells. Cultures were grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.5. Protein expression was then induced with 1 mM IPTG for 5 hours at 37°C.[4]

-

Purification:

-

Cells were harvested by centrifugation and lysed by sonication.

-

The soluble fraction was subjected to Ni-NTA affinity chromatography to capture the His-tagged LpxH.

-

The protein was further purified to homogeneity using size-exclusion chromatography on a Superdex 200 column.[4]

-

Co-crystallization of LpxH with AZ1

-

Complex Formation: Purified LpxH was incubated with a 2-molar excess of AZ1 (dissolved in DMSO) for 30 minutes after the initial Ni-NTA purification step.[4]

-

Final Purification: The LpxH-AZ1 complex was then subjected to size-exclusion chromatography to remove any unbound inhibitor and aggregated protein.

-

Crystallization: The purified complex was concentrated to 4-8 mg/mL. Crystals were grown using the hanging drop vapor diffusion method by mixing the complex with a reservoir solution containing specific precipitants.

X-ray Diffraction Data Collection and Structure Determination

Methodology:

-

Data Collection: X-ray diffraction data were collected at the Northeastern Collaborative Access Team (NECAT) beamlines 24-ID-C and 24-ID-E at the Advanced Photon Source, Argonne National Laboratory.[4]

-

Data Processing: The collected diffraction images were processed and scaled using the XDS software package.[4]

-

Structure Solution: The phase problem was solved by molecular replacement using the PHASER program, with the previously determined structure of an LpxH homolog (PDB ID: 5K8K) as a search model.[4]

-

Model Refinement: The initial model was refined through iterative cycles of manual model building using Coot and automated refinement with PHENIX.[4] The inhibitor molecule (AZ1) was modeled into the electron density map.

LpxH Enzyme Inhibition Assay

An LpxE-coupled assay was used to determine the inhibitory activity of AZ1 against LpxH.

Protocol:

-

Reaction Mixtures: Two separate reaction mixtures were prepared.

-

Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 100 µM UDP-DAGn.

-

Mixture 2 (Enzyme and Inhibitor): The same buffer components as Mixture 1, but with LpxH (10 ng/mL) and the desired concentration of AZ1.

-

-

Pre-incubation: Both mixtures were pre-incubated separately at 37°C for 10 minutes.

-

Reaction Initiation: The reaction was initiated by adding an equal volume of Mixture 2 to Mixture 1.

-

Detection: The production of UMP was coupled to the oxidation of NADH via the enzymes NMP kinase, pyruvate kinase, and lactate dehydrogenase, and the decrease in absorbance at 340 nm was monitored.

-

Data Analysis: IC₅₀ values were determined by fitting the dose-response data to a standard inhibition curve.[4] The mode of inhibition was determined by performing the assay at different substrate concentrations.

Conclusion

The structural and biochemical characterization of the Klebsiella pneumoniae LpxH-AZ1 complex provides a robust foundation for the development of novel antibiotics targeting the lipid A biosynthesis pathway. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery. The insights gained from this work, including the discovery of a cryptic binding pocket through solution NMR studies, have already led to the design of more potent LpxH inhibitors, highlighting the power of a structure-based approach.[3] Continued efforts in this area hold the promise of delivering new therapeutic options to combat the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]

Methodological & Application

Application Notes and Protocols: LpxH-IN-AZ1 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxH, an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, represents a compelling target for the development of novel antibiotics. Inhibition of LpxH disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2][3] LpxH-IN-AZ1 (also known as AZ1) is a sulfonyl piperazine-based inhibitor of LpxH.[1][4][5] This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the potency of LpxH-IN-AZ1 and its analogs. The protocols described herein are based on established methods, including a non-radioactive, colorimetric malachite green assay and an LpxE-coupled assay.[1][4][6]

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[3][7] The lipid A biosynthesis pathway, crucial for the formation of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria, offers several attractive drug targets.[3][7][8] LpxH, a pyrophosphate hydrolase, catalyzes the fourth step in this pathway: the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[1][8] The inhibition of LpxH not only halts lipid A synthesis but also leads to the accumulation of toxic intermediates, contributing to a dual mechanism of bacterial killing.[1][2][5]

LpxH-IN-AZ1 is a pioneering inhibitor of LpxH, identified through high-throughput screening.[5][9] It serves as a valuable chemical probe for studying LpxH function and a scaffold for the development of more potent derivatives. This application note details the in vitro assays essential for characterizing the inhibitory activity of LpxH-IN-AZ1 and its analogs against LpxH.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the lipid A biosynthesis pathway, highlighting the role of LpxH, and the general workflow for the LpxH enzyme inhibition assay.

Experimental Protocols

Two common methods for assessing LpxH inhibition are the LpxE-coupled malachite green assay and a Thin-Layer Chromatography (TLC)-based assay.

Protocol 1: LpxE-Coupled Malachite Green Assay (Non-Radioactive)

This colorimetric assay is a robust and high-throughput method for measuring LpxH activity.[1][4] LpxH produces UMP, which is then converted to UDP and subsequently to UTP by other enzymes. The accompanying release of inorganic phosphate is detected using a malachite green reagent. A variation of this assay couples the LpxH reaction with LpxE.

Materials and Reagents:

-

Recombinant LpxH enzyme (e.g., from K. pneumoniae or E. coli)

-

LpxH-IN-AZ1

-

UDP-2,3-diacylglucosamine (UDP-DAGn)

-

Tris-HCl buffer

-

Bovine Serum Albumin (BSA)

-

Triton X-100

-

Dithiothreitol (DTT)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Malachite green colorimetric phosphate assay kit

Procedure:

-

Preparation of Reaction Mixtures:

-

Mixture 1 (Substrate Mixture): Prepare a solution containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM UDP-DAGn.[1][4]

-

Mixture 2 (Enzyme/Inhibitor Mixture): Prepare a solution with the same buffer components as Mixture 1, but instead of the substrate, include the LpxH enzyme (e.g., 20 ng/mL) and 2x the desired final concentration of LpxH-IN-AZ1.[1]

-

-

Pre-incubation:

-

Pre-incubate both Mixture 1 and Mixture 2 separately at 37°C for 10 minutes.[1]

-

-

Initiation of Reaction:

-

To start the reaction, add an equal volume of Mixture 2 to Mixture 1 in a 96-well plate. The final reaction will contain 100 µM substrate, 10 ng/mL enzyme, and the desired inhibitor concentration.[1]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: TLC-Based Assay

This method directly visualizes the conversion of a radiolabeled substrate to the product.

Materials and Reagents:

-

Recombinant LpxH enzyme

-

LpxH-IN-AZ1

-

[β-³²P]UDP-DAGn (radiolabeled substrate)

-

HEPES buffer

-

Manganese Chloride (MnCl₂)[10]

-

DMSO

-

High-Performance Thin-Layer Chromatography (HPTLC) silica gel plates

-

Mobile phase (e.g., chloroform/methanol/water/acetic acid)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 25 mM HEPES (pH 8.0), 100 µM UDP-DAGn, [β-³²P]UDP-DAGn, 1 mM MnCl₂, and varying concentrations of LpxH-IN-AZ1 in DMSO.[10]

-

Initiate the reaction by adding the LpxH enzyme.

-

-

Incubation:

-

Incubate the reaction at 30°C for a predetermined time.[11]

-

-

Quenching and TLC:

-

Detection and Analysis:

-

Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the intensity of the substrate and product spots to determine the percentage of substrate conversion and, consequently, the level of inhibition.

-

Data Presentation

The inhibitory potency of LpxH-IN-AZ1 and its analogs is typically reported as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant).

| Compound | Target Enzyme | Assay Method | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| LpxH-IN-AZ1 (AZ1) | K. pneumoniae LpxH | LpxE-coupled | - | ~145 | [2] |

| LpxH-IN-AZ1 (AZ1) | E. coli LpxH | Not specified | 2.2 | - | [9] |

| JH-LPH-33 | K. pneumoniae LpxH | LpxE-coupled | - | ~10 | [2] |

| JH-LPH-106 | E. coli LpxH | LpxE-coupled | - | 0.02-0.05 | [9] |

| JH-LPH-107 | K. pneumoniae LpxH | LpxE-coupled | - | 0.02-0.05 | [9] |

Conclusion

The in vitro enzyme inhibition assays described provide robust and reliable methods for characterizing the potency of LpxH-IN-AZ1 and its derivatives. The LpxE-coupled malachite green assay is particularly well-suited for high-throughput screening and detailed kinetic analysis due to its non-radioactive and colorimetric nature. These protocols are fundamental tools for researchers and scientists in the field of antibiotic drug discovery, enabling the identification and optimization of novel inhibitors targeting the essential LpxH enzyme in Gram-negative pathogens.

References

- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing LpxH-IN-AZ1 for Bacterial Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria pose a significant threat to public health due to the rise of multidrug-resistant strains. The outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), serves as a formidable barrier against many conventional antibiotics. The lipid A component of LPS is essential for the viability of most Gram-negative bacteria, making its biosynthetic pathway an attractive target for novel antimicrobial agents.[1][2] The enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) is a key player in the Raetz pathway of lipid A biosynthesis.[2][3] Its inhibition not only disrupts the formation of the outer membrane but can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.[2][4]

LpxH-IN-AZ1 (also referred to as AZ1) is a pioneering sulfonyl piperazine inhibitor of LpxH.[5][6] It has been instrumental in validating LpxH as a viable antibacterial target.[7] This document provides detailed application notes and protocols for utilizing LpxH-IN-AZ1 in bacterial growth inhibition studies, intended to guide researchers in the evaluation of this compound and its analogs.

Mechanism of Action

LpxH-IN-AZ1 exerts its antibacterial effect by specifically targeting and inhibiting the LpxH enzyme. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP, a critical step in the lipid A biosynthetic pathway.[2][3] By binding to the L-shaped acyl chain-binding chamber of LpxH, LpxH-IN-AZ1 competitively inhibits the enzyme.[2][5] This inhibition blocks the downstream synthesis of lipid A, compromising the integrity of the outer membrane. Furthermore, the blockage of this pathway leads to the accumulation of the toxic lipid intermediate UDP-DAGn within the bacterial inner membrane, contributing to a multifaceted killing mechanism.[1][4]

Data Presentation

In Vitro LpxH Inhibition

The inhibitory activity of LpxH-IN-AZ1 and its more potent derivatives, such as JH-LPH-33, has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to determine the potency of these compounds against the LpxH enzyme from different bacterial species.

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) |

| LpxH-IN-AZ1 | K. pneumoniae LpxH | 0.36[7] | ~145[2] |

| LpxH-IN-AZ1 | E. coli LpxH | 0.14[7] | - |

| JH-LPH-33 | K. pneumoniae LpxH | 0.026[7] | ~10[2] |

| JH-LPH-33 | E. coli LpxH | - | - |

Antibacterial Activity

The efficacy of LpxH inhibitors against whole bacterial cells is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (µg/mL) | Notes |

| LpxH-IN-AZ1 | K. pneumoniae (ATCC 10031) | >64[2][8] | |

| LpxH-IN-AZ1 | E. coli (ΔtolC) | Noticeable activity | Efflux pump deficient strain[4] |

| LpxH-IN-AZ1 | E. coli (yhjD*ΔkdtA) | Noticeable activity | Compromised outer membrane[4] |

| LpxH-IN-AZ1 | E. coli (W3110) + 10 µg/mL PMBN | 2.3[7] | In the presence of an outer membrane permeability enhancer.[7] |

| JH-LPH-33 | K. pneumoniae (ATCC 10031) | 1.6[2][7] | |

| JH-LPH-33 | E. coli (W3110) + 10 µg/mL PMBN | 0.66[7] | In the presence of an outer membrane permeability enhancer.[7] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest (e.g., K. pneumoniae, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

LpxH-IN-AZ1 stock solution (in DMSO)

-

Bacterial culture grown overnight

-

Spectrophotometer (for measuring OD600)

-

Incubator (37°C)

-

(Optional) Outer membrane permeability enhancer (e.g., Polymyxin B nonapeptide - PMBN)

-

(Optional) Resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for viability staining

Procedure:

-

Prepare Bacterial Inoculum: a. From an overnight culture, dilute the bacteria in fresh CAMHB to an optical density at 600 nm (OD600) of approximately 0.006.[8][9]

-

Prepare Compound Dilutions: a. Create a serial two-fold dilution of LpxH-IN-AZ1 in CAMHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL down to 0.125 µg/mL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (e.g., 5-7%).[7][8]

-

Inoculation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (bacteria in CAMHB with DMSO, no inhibitor) and a negative control well (CAMHB only).

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.[7][8]

-

Determine MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the OD600 of each well. b. Alternatively, a viability dye like resazurin or MTT can be added to determine the metabolic activity of the bacteria.[8]

Protocol 2: LpxH Enzymatic Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This colorimetric assay measures the release of phosphate during the LpxH reaction, which is coupled to the activity of a subsequent enzyme, LpxE.

Materials:

-

Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

-

UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

-

LpxE enzyme

-

Reaction buffer (e.g., 50 mM MES pH 6.0, 0.1% Triton X-100, 150 mM NaCl, 10 mM MgCl2)

-

LpxH-IN-AZ1 stock solution (in DMSO)

-

Malachite Green reagent

-

96-well microtiter plates

-

Plate reader

Procedure:

-

Prepare Reaction Mixtures: a. Prepare a reaction mixture containing the reaction buffer, LpxH enzyme, and varying concentrations of LpxH-IN-AZ1. b. Include a control reaction with DMSO instead of the inhibitor.

-

Initiate the Reaction: a. Start the reaction by adding the UDP-DAGn substrate to all wells.

-

Incubation: a. Incubate the plate at a suitable temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

LpxE Coupling and Phosphate Detection: a. Add the LpxE enzyme to the reaction. LpxE will dephosphorylate the product of the LpxH reaction (lipid X), releasing inorganic phosphate. b. Stop the reaction and add the Malachite Green reagent, which forms a colored complex with free phosphate.

-

Data Analysis: a. Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader. b. Calculate the percentage of inhibition for each concentration of LpxH-IN-AZ1 relative to the control. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Caption: Inhibition of the Raetz Pathway by LpxH-IN-AZ1.

Caption: Workflow for MIC Determination.

References

- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]